

An In-depth Technical Guide to the Chemical and Pharmacological Properties of MRS1845

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MRS1845

Cat. No.: B1662596

[Get Quote](#)

A Note to the Reader: Initial research indicates a common point of confusion regarding the primary target of **MRS1845**. This guide will clarify that **MRS1845** is a selective inhibitor of store-operated calcium (SOC) channels, specifically targeting the ORAI1 protein, and is not a P2Y1 receptor antagonist. To provide comprehensive information for researchers interested in purinergic signaling, this document will also detail the pharmacology of established P2Y1 receptor antagonists and the associated signaling pathways.

Part 1: The Chemical and Pharmacological Profile of MRS1845

MRS1845 is a dihydropyridine derivative recognized for its potent and selective inhibition of store-operated calcium entry (SOCE).[1][2] This process is a critical mechanism for calcium signaling in numerous cell types.

A summary of the key chemical identifiers and properties for **MRS1845** is provided below.

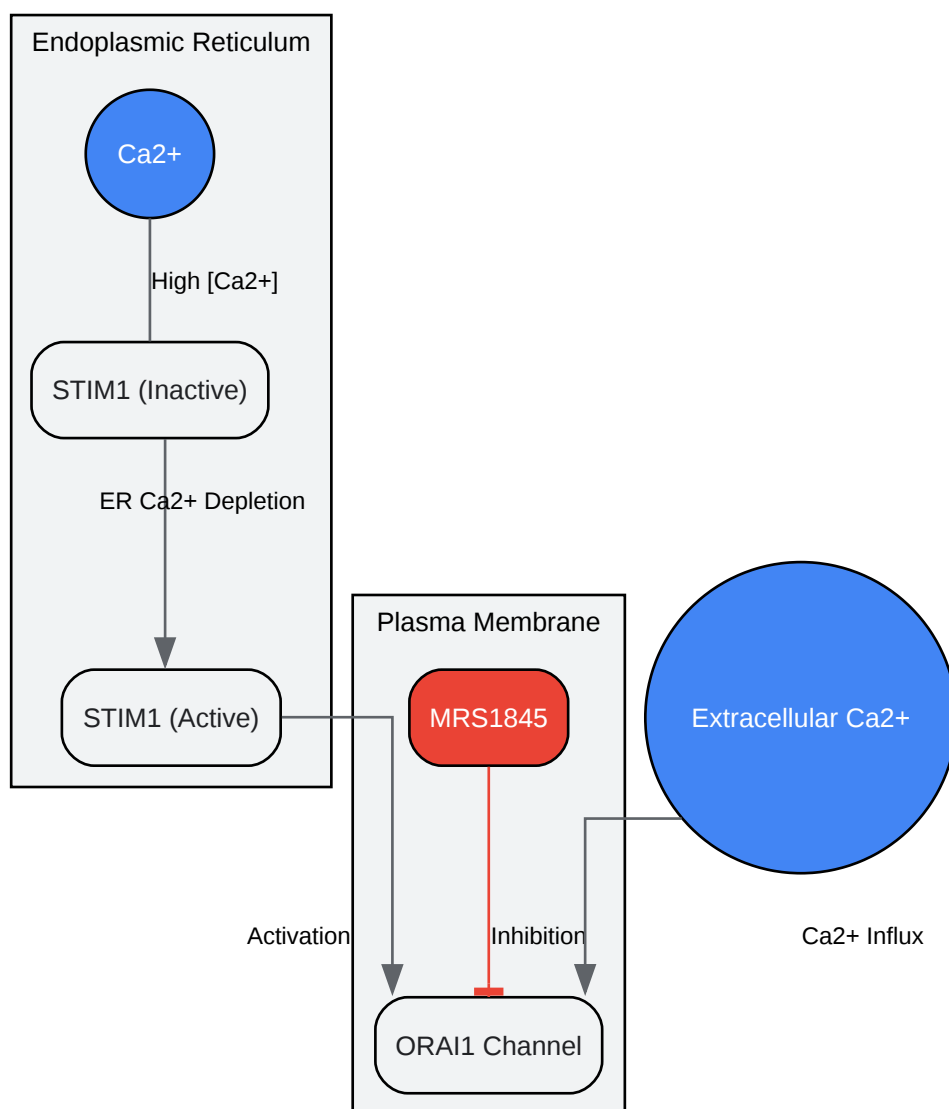
Property	Value	Reference
IUPAC Name	3-ethyl 5-methyl 4-(3-nitrophenyl)-2,6-dimethyl-1-(prop-2-yn-1-yl)-1,4-dihydropyridine-3,5-dicarboxylate	
Molecular Formula	C ₂₁ H ₂₂ N ₂ O ₆	[2][3]
Molecular Weight	398.41 g/mol	[2][3]
CAS Number	544478-19-5	[2][3]
Appearance	Powder	[3]
Solubility	Soluble in DMSO (≥ 125 mg/mL)	[2]
SMILES	<chem>O=C(C1=C(C)N(CC#C)C(C)=C(C(OC)=O)C1C2=CC=CC(=O)C2)OCC</chem>	[2]

MRS1845 is characterized by its inhibitory action on SOC channels, with a noted selectivity for the ORAI1 component.

Parameter	Value	Cell Line/System	Reference
IC ₅₀	1.7 μM	HL-60 cells	[1][2][3]
Target	Store-operated calcium (SOC) channels; ORAI1	[1][2]	
Mechanism of Action	Inhibition of capacitative Ca ²⁺ influx	HL-60 cells	[3]

Store-operated calcium entry is a fundamental process where the depletion of calcium from intracellular stores, such as the endoplasmic reticulum (ER), triggers the influx of extracellular

calcium. This process is mediated by the interaction of STIM1, an ER-resident calcium sensor, and ORAI1, a highly selective calcium channel in the plasma membrane. **MRS1845** exerts its inhibitory effect by targeting the ORAI1 channel, thereby blocking this influx.



[Click to download full resolution via product page](#)

Mechanism of **MRS1845** Inhibition of SOCE.

Inhibition of Capacitative Calcium Entry in HL-60 Cells

- Objective: To determine the IC_{50} of **MRS1845** for the inhibition of store-operated calcium entry.

- Cell Line: Human promyelocytic leukemia (HL-60) cells.
- Methodology:
 - HL-60 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
 - Intracellular calcium stores are depleted by treating the cells with a SERCA pump inhibitor, such as thapsigargin, in a calcium-free medium.
 - Extracellular calcium is then reintroduced, and the subsequent rise in intracellular calcium due to SOCE is measured using fluorescence spectroscopy.
 - The experiment is repeated with varying concentrations of **MRS1845** to determine the concentration that inhibits 50% of the calcium influx (IC50).

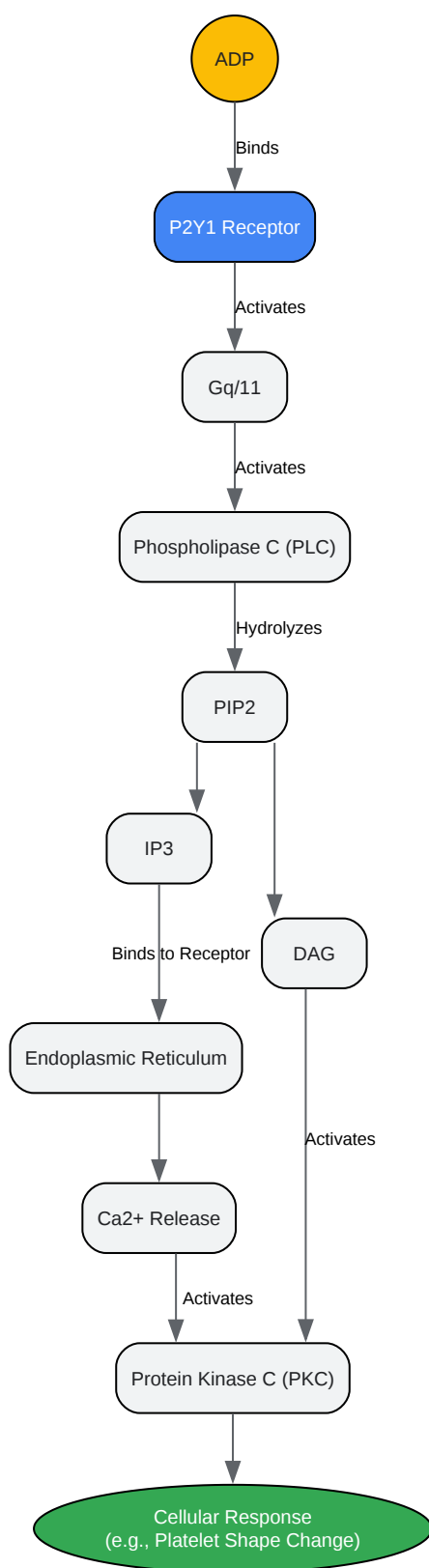
Part 2: P2Y1 Receptor Antagonism - A Review of Established Antagonists

While **MRS1845** is not a P2Y1 receptor antagonist, this area of research is critical for understanding platelet aggregation, neurotransmission, and other physiological processes.[\[4\]](#)
[\[5\]](#)[\[6\]](#) The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[\[5\]](#)[\[6\]](#)

Several nucleotide derivatives have been developed as potent and selective antagonists of the P2Y1 receptor.

Compound	Ki / IC50	Receptor Specificity	Reference
MRS2500	0.95 nM (EC50)	Selective P2Y1 Antagonist	[7]
MRS2279	13 nM (Ki)	Selective P2Y1 Antagonist	[8]
MRS2179	84 nM (Ki)	Selective P2Y1 Antagonist	[8]

Activation of the P2Y1 receptor by ADP initiates a signaling cascade through the Gq/11 family of G proteins.[9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium.[6] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).[6]



[Click to download full resolution via product page](#)

P2Y1 Receptor Signaling Pathway.

Radioligand Binding Assay for P2Y1 Receptor

- Objective: To determine the binding affinity (K_i) of antagonist compounds for the P2Y1 receptor.
- Radioligand: [3H]MRS2279, a high-affinity P2Y1 receptor antagonist radioligand.[8]
- Methodology:
 - Membranes are prepared from cells expressing the human P2Y1 receptor (e.g., Sf9 insect cells or 1321N1 astrocytoma cells).[8]
 - The membranes are incubated with a fixed concentration of [3H]MRS2279 and varying concentrations of the unlabeled antagonist being tested.
 - After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
 - The amount of bound radioactivity is quantified by liquid scintillation counting.
 - Competition binding curves are generated, and the K_i value for the test compound is calculated using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

- Objective: To measure the functional antagonism of the P2Y1 receptor.
- Methodology:
 - Cells endogenously or recombinantly expressing the P2Y1 receptor are loaded with a calcium-sensitive dye.
 - The cells are stimulated with a P2Y1 receptor agonist, such as ADP or 2-MeSADP.
 - The resulting increase in intracellular calcium is measured.
 - To test for antagonism, cells are pre-incubated with the antagonist compound before the addition of the agonist, and the inhibition of the calcium response is quantified.

In summary, **MRS1845** is a valuable tool for studying store-operated calcium entry, while compounds like MRS2500 serve as highly potent and selective antagonists for investigating the physiological and pathological roles of the P2Y1 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. MRS1845 - Immunomart [immunomart.com]
- 3. MRS-1845 Datasheet DC Chemicals [dcchemicals.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The Molecular Mechanism of P2Y1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 7. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Pharmacological Properties of MRS1845]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662596#understanding-the-chemical-properties-of-mrs1845]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com